4,4-Difluoro-L-proline methyl ester trifluoroacetate

Beschreibung

Historical Development of Fluorinated Proline Derivatives

The synthesis of fluorinated proline derivatives originated in the mid-20th century with the pioneering work of Gottlieb and Witkop, who first reported 4-fluoroprolines in 1965. These early studies aimed to understand the stereoelectronic effects of fluorine substitution on proline's conformational behavior. The development of 4,4-difluoro-L-proline derivatives emerged later, driven by advances in fluorination methodologies. In 1982, Sufrin et al. published an improved synthesis of 4,4-difluoro-L-proline using diethylaminosulfur trifluoride (DAST) as a key fluorinating agent. This work laid the groundwork for subsequent modifications, including esterification and salt formation, to produce 4,4-difluoro-L-proline methyl ester trifluoroacetate (CAS 915230-14-7).

Recent decades have seen accelerated progress in fluorinated amino acid synthesis, with techniques such as electrophilic fluorination and transition-metal catalysis enabling precise stereochemical control. For example, Hofman et al. (2018) demonstrated a two-step fluorination strategy starting from 4-ketoproline to access 3,4-difluorinated prolines, highlighting the versatility of modern synthetic approaches. These advancements have expanded the toolkit for creating structurally diverse fluoroproline derivatives with tailored biochemical properties.

Significance in Biochemical and Pharmaceutical Research

This compound serves as a critical intermediate in peptide synthesis and protein engineering. Its geminal difluoro substitution induces distinct conformational biases in the pyrrolidine ring, making it invaluable for studying proline-dependent biological processes. Key applications include:

In drug discovery, this compound enables rational design of protease-resistant peptides and fluorinated biologics. Its trifluoroacetate counterion improves solubility in organic solvents, facilitating solid-phase peptide synthesis.

Structural Relation to L-Proline and Fluorinated Amino Acids

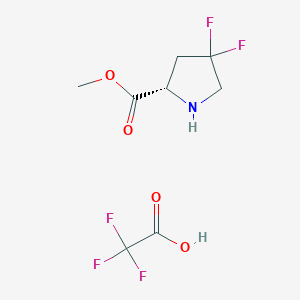

The compound retains L-proline's core pyrrolidine framework but introduces two fluorine atoms at C4 and a methyl ester/trifluoroacetate moiety (Figure 1):

Structural Modifications:

- Geminal difluorination : Creates strong gauche effects, favoring Cγ-exo ring puckering (ΔG = -1.2 kcal/mol vs. proline)

- Methyl ester : Enhances membrane permeability compared to carboxylic acid forms

- Trifluoroacetate : Improves crystallinity for X-ray analysis

Comparative analysis with related derivatives reveals:

| Property | L-Proline | 4-Fluoroproline | 4,4-Difluoroproline |

|---|---|---|---|

| Ring pucker equilibrium (endo:exo) | 2:1 | 1:6 (4R) / 20:1 (4S) | 1:1 |

| Peptide bond cis population | 5-10% | 15-30% | 8-12% |

| 19F NMR Δδ (ppm) | N/A | 3-5 | 5-12 |

This structural tuning enables precise control over backbone dihedral angles in engineered peptides.

Nomenclature and Chemical Identity

The compound's systematic IUPAC name is methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate; 2,2,2-trifluoroacetic acid . Key identifiers include:

| Identifier | Value |

|---|---|

| CAS Registry Number | 915230-14-7 |

| Molecular Formula | C8H10F5NO4 |

| Molecular Weight | 279.16 g/mol |

| SMILES | COC(=O)[C@@H]1CC(F)(F)CN1.C(=O)(C(F)(F)F)O |

| InChIKey | OVMBCVZBBJYYNQ-WCCKRBBISA-N |

Common synonyms include:

- (S)-Methyl 4,4-difluoropyrrolidine-2-carboxylate 2,2,2-trifluoroacetate

- 4,4-Difluoro-L-prolinemethylestertrifluoroacetate

Eigenschaften

IUPAC Name |

methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2.C2HF3O2/c1-11-5(10)4-2-6(7,8)3-9-4;3-2(4,5)1(6)7/h4,9H,2-3H2,1H3;(H,6,7)/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMBCVZBBJYYNQ-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)(F)F.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(CN1)(F)F.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Mode of Action

Based on its structural similarity to other proline derivatives, it may interact with its targets by fitting into the active site and influencing the activity of the target proteins.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,4-Difluoro-L-proline Methyl Ester Trifluoroacetate. For instance, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets.

Biologische Aktivität

4,4-Difluoro-L-proline methyl ester trifluoroacetate (CAS Number: 915230-14-7) is a fluorinated derivative of the amino acid proline. Its unique structural features, including dual fluorination at the 4-position and a trifluoroacetate group, contribute to its distinct biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interaction with biomolecules, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₁₀F₅NO₄. The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₀F₅NO₄ |

| CAS Number | 915230-14-7 |

| Structural Features | Two fluorine atoms at the 4-position; trifluoroacetate group enhances solubility |

Research indicates that this compound exhibits its biological effects primarily through interactions with enzymes and proteins. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing protein folding and stability due to its unique fluorinated structure.

Key Mechanisms:

- Enzyme Interaction : The compound can bind to specific enzymes, altering their kinetics or stability. This is attributed to steric and electronic effects introduced by the fluorine atoms.

- Modulation of Biological Pathways : Similar compounds have been investigated for their roles in modulating pathways related to cancer and metabolic disorders.

Biological Activity

The biological activity of this compound has been explored through various studies:

- Protein Folding and Stability : Its structural similarity to proline allows it to influence protein conformation and stability.

- Enzymatic Reactions : Studies suggest that this compound can modify enzyme activity, potentially leading to therapeutic applications in metabolic disorders .

- Potential Toxicity : At higher doses, it may induce oxidative stress and cellular damage.

Applications

The unique properties of this compound suggest several potential applications:

- Pharmaceutical Development : Its ability to modulate enzyme activity positions it as a candidate for drug development targeting metabolic disorders or cancer.

- Biochemical Research : The compound can serve as a tool for studying protein dynamics and interactions due to its structural similarities with proline.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4,4-Difluoro-L-proline methyl ester trifluoroacetate serves as a crucial building block in the synthesis of pharmaceuticals. Its fluorinated structure enhances bioactivity, making it particularly valuable in developing drugs targeting neurological disorders. The incorporation of fluorinated amino acids can improve the pharmacokinetic properties of drug candidates, leading to better therapeutic outcomes .

Peptide Synthesis

This compound is utilized in peptide synthesis, allowing researchers to introduce fluorinated residues into peptides. The presence of these residues can significantly enhance the stability and efficacy of peptide-based therapeutics. Fluorinated amino acids are known to affect the conformation and stability of peptides, which is essential for their biological activity .

Biochemical Research

In biochemical studies, this compound is investigated for its role in protein folding and stability. The unique structural features of fluorinated prolines may influence enzyme kinetics and protein interactions, thereby providing insights into various biological processes. Research indicates that this compound can act as a substrate or inhibitor in enzymatic reactions due to its similarity to proline .

Material Science

The compound is also explored within material science for creating novel polymers with enhanced thermal and chemical resistance. Its unique properties make it suitable for applications in coatings and advanced materials, where durability and performance are critical .

Drug Delivery Systems

The distinct characteristics of this compound facilitate the development of advanced drug delivery systems. These systems can improve the targeting and release profiles of therapeutic agents, addressing significant challenges in current drug delivery methods .

Comparative Analysis Table

| Compound Name | Structural Features | Unique Aspects | Applications |

|---|---|---|---|

| L-Proline | No fluorination | Naturally occurring amino acid | Protein synthesis |

| N-Boc-4,4-Difluoro-L-Proline Methyl Ester | Contains a Boc protecting group | Enhanced stability during synthesis | Drug development |

| 5-Fluoro-L-Proline | Fluorination at the 5-position | Different biological activity | Biochemical research |

| This compound | Dual fluorination at 4-position; trifluoroacetate group | Enhanced solubility and reactivity | Pharmaceutical development; peptide synthesis; material science |

Vergleich Mit ähnlichen Verbindungen

Fluorinated Proline Derivatives

N-Boc-trans-4-fluoro-L-proline methyl ester (CAS 203866-18-6)

- Structural Differences : This compound features a single fluorine atom at the 4-position of the proline ring, compared to two in 4,4-difluoro-L-proline methyl ester TFA.

- Impact on Properties: Monofluorination introduces moderate conformational rigidity, whereas difluorination significantly restricts ring puckering, enhancing steric and electronic effects. This makes the difluoro derivative more resistant to enzymatic degradation in peptide chains .

- Applications : Both compounds are used in peptide synthesis, but the difluoro variant is preferred for stabilizing secondary structures like polyproline helices.

Trifluoroacetate Esters

Methyl trifluoroacetate (CAS 431-47-0)

- Structural Differences : A simple ester lacking the proline backbone.

- Physical Properties : Boiling point (146–147°C) and density (1.3 g/cm³) are lower than those of 4,4-difluoro-L-proline methyl ester TFA, which likely has higher molecular weight and polarity due to the proline ring .

- Reactivity: Hydrolysis rates in acetone-water solutions are slower compared to non-fluorinated esters but faster than bulkier amino acid derivatives like 4,4-difluoro-L-proline methyl ester TFA .

Phenyl trifluoroacetate (CAS 500-73-2)

- Structural Differences : Contains an aromatic phenyl group instead of a proline-methyl ester.

- Applications: Used as an acylating agent in organic synthesis.

Amino Acid Derivatives with Trifluoroacetate Groups

Dibenzyl l-DOPA methyl ester trifluoroacetate

- Structural Differences : A tyrosine-derived compound with a benzyl-protected catechol group.

- Applications : Used in synthesizing neuroactive compounds. The TFA counterion aids in solubility during coupling reactions, similar to its role in 4,4-difluoro-L-proline methyl ester TFA .

Data Tables

Table 1: Physical and Chemical Properties

Vorbereitungsmethoden

Fluorination of 4-Keto-L-proline Esters

A prominent approach involves the fluorination of protected 4-keto-L-proline esters. The keto group at the 4-position serves as a handle for introducing fluorine atoms via deoxyfluorination reagents.

- Starting Material: Z-4-keto-L-proline benzyl ester (Z = carbobenzoxy protecting group)

- Fluorinating Agent: Diethylaminosulfur trifluoride (DAST)

- Reaction Outcome: Conversion of the 4-keto group to the 4,4-difluoro moiety, yielding Z-4,4-difluoro-L-proline benzyl ester

- Reference: This method was detailed in a study describing improved synthesis routes to 4,4-difluoro-L-proline derivatives, enabling further peptide synthesis applications.

Oxidation of 4-Hydroxy-L-proline to 4-Keto-L-proline

Prior to fluorination, 4-hydroxy-L-proline derivatives can be oxidized to the corresponding 4-keto-L-proline.

- Oxidizing Agent: Chromium trioxide (CrO3)

- Result: One-step oxidation from Boc-4-hydroxy-L-proline to Boc-4-keto-L-proline

- Significance: This step facilitates the preparation of fluorinated proline analogues by providing the key keto intermediate.

Bis-Deoxyfluorination of 3,4-Dihydroxyproline Derivatives

For related difluorinated proline isomers, a bis-deoxyfluorination strategy starting from 3,4-dihydroxyproline has been reported.

- Reagents: N-fluorobenzenesulfonimide (NfF) or DAST

- Protecting Groups: N-Boc or N-Fmoc

- Yields: Moderate to low (14–26%), but gram-scale synthesis is feasible

- Notes: This method bypasses some regioselectivity and racemization issues encountered in other routes.

Methyl Ester Formation and Trifluoroacetate Salt Preparation

Esterification to Methyl Ester

The methyl ester of 4,4-difluoro-L-proline is typically prepared via esterification of the free acid or its derivatives.

- Typical Method: Reaction of the acid with methanol under acidic conditions to form the methyl ester

- Catalysts: Strong acids such as sulfuric acid or phosphoric acid are used catalytically

- Process Conditions: Heating under reflux to distill off water formed during esterification to drive reaction equilibrium forward

- Reference: Although specific literature on the methyl esterification of 4,4-difluoro-L-proline is limited, analogous esterification methods are well documented.

Formation of Trifluoroacetate Salt

The trifluoroacetate salt is formed by treatment of the methyl ester with trifluoroacetic acid (TFA).

- Method: Mixing methyl ester with an excess of TFA leads to salt formation

- Purification: The process can involve azeotropic distillation to remove excess methanol and water, improving purity

- Industrial Process Insight: A batch process for methyl trifluoroacetate preparation involves methanol and trifluoroacetic acid in a molar ratio of at least 2.3:1, catalyzed by strong acids, with distillation of the methyl trifluoroacetate/methanol azeotrope at 37–38 °C under reduced pressure.

Summary Data Table of Key Preparation Steps

Detailed Research Findings and Considerations

- The fluorination step using DAST is critical and must be carefully controlled to avoid side reactions such as over-fluorination or ring degradation.

- Protecting groups like Boc and Fmoc are essential for maintaining stereochemical integrity during multi-step synthesis.

- The methyl esterification and trifluoroacetate salt formation are well-established chemical processes, but the purity of the final salt depends on efficient removal of water and methanol by azeotropic distillation.

- Yields for the fluorination steps vary significantly depending on substrate and protecting groups, with reported yields ranging from low (3%) to moderate (26%), highlighting the need for optimization in scale-up processes.

- X-ray crystallography and NMR analyses confirm the stereochemical outcomes and purity of the fluorinated proline derivatives, which is vital for their application in peptide synthesis.

Q & A

Q. Table 1: Synthesis Optimization Parameters

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Answer:

Q. Table 2: Key Analytical Parameters

| Technique | Parameters | Observations | Reference |

|---|---|---|---|

| HRMS | [M+H]+ m/z: 259.18 | Molecular formula confirmation | |

| ¹⁹F NMR | δ -75 ppm (s, CF₃COO⁻) | Trifluoroacetate identification | |

| HPLC | Retention time: 12.3 min | Purity assessment |

Advanced: How does the 4,4-difluoro substitution influence proline’s conformational dynamics in peptide substrates?

Answer:

The 4,4-difluoro modification restricts proline’s ring puckering, favoring the Cγ-endo conformation due to steric and electronic effects. This rigidity alters peptide backbone angles, stabilizing β-turns and impacting secondary structures. Validation methods include:

- Circular Dichroism (CD): Ellipticity shifts at 228 nm indicate conformational changes .

- X-ray Crystallography: Reduced puckering amplitude (Δχ ~10°) in model peptides like Ac-Pro-NHMe .

- NOE NMR: Measurements between Hα and Hδ protons (500 MHz, D₂O) confirm restricted mobility .

Advanced: What strategies mitigate trifluoroacetate-related signal interference in ¹H NMR analysis?

Answer:

- Counterion Exchange: Lyophilize with 0.1 M HCl and reconstitute in D₂O to replace TFA with chloride.

- Presaturation Pulses: Suppress TFA proton signals (δ 8.5–9.0 ppm) during acquisition .

- HSQC Experiments: Differentiate overlapping signals from the proline backbone .

Basic: What storage conditions preserve the compound’s stability?

Answer:

- Lyophilized powder stored at -20°C under argon.

- Solutions in anhydrous DMSO or acetonitrile with 3Å molecular sieves.

- Avoid freeze-thaw cycles; use aliquots within 48 hours at 4°C .

Advanced: How does trifluoroacetate impact solubility and stability in aqueous environments?

Answer:

The trifluoroacetate counterion enhances solubility in polar aprotic solvents (e.g., DMSO) but reduces stability in basic aqueous solutions (pH >7). Stability studies show <5% degradation over 30 days at -20°C, while LC-MS monitoring detects trifluoroacetic acid as a hydrolysis product in buffers (pH 3–6) .

Advanced: How do researchers resolve contradictions in fluorination efficiency reported across studies?

Answer:

Discrepancies arise from varying fluorination agents (e.g., DAST vs. Deoxo-Fluor) and moisture levels. Reproducibility requires:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.